molecular formula C15H19NO5 B2741205 1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2044712-89-0

1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B2741205
CAS No.: 2044712-89-0
M. Wt: 293.319
InChI Key: UQFACOHOWNNHCO-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C15H19NO5 It is characterized by the presence of a benzyloxycarbonyl group, a methoxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the methoxy group and the formation of the pyrrolidine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is a common amine-protecting group removed under specific conditions to regenerate free amines. For this compound, deprotection enables further functionalization of the pyrrolidine nitrogen.

Reaction Conditions Reagents/Catalysts Products Key Findings
Acidic hydrolysisHCl (gaseous or aqueous)Free pyrrolidine-2-carboxylic acid derivativeComplete deprotection occurs at 25°C–50°C.
HydrogenolysisH₂, Pd/CAmine intermediate + CO₂ + tolueneRequires inert atmosphere; 80–90% yield .

Mechanistic Insight :

  • Acidic conditions hydrolyze the carbamate bond, releasing CO₂ and benzyl alcohol.

  • Hydrogenolytic cleavage involves catalytic reduction of the Cbz group to toluene and CO₂, leaving the amine unprotected .

Carboxylic Acid Functionalization

The carboxylic acid at position 2 participates in esterification and amidation, enabling solubility modulation or bioconjugation.

Reaction Type Reagents Products Applications
EsterificationDCC, DMAP, R-OHMethyl/ethyl estersEnhances lipid solubility for drug delivery .
Amide formationEDC/HOBt, NH₂RAmide derivativesUsed to create peptide-like scaffolds .

Example :
Reaction with methanol under DCC/DMAP yields the methyl ester, improving solubility in organic solvents (e.g., dichloromethane) .

Methoxy Group Reactivity

The 4-methoxy substituent exhibits limited reactivity but can undergo demethylation or act as a directing group in electrophilic substitution.

Reaction Conditions Outcome Notes
DemethylationBBr₃, CH₂Cl₂, −78°CHydroxyl group formationRequires low temps to prevent side reactions.
Electrophilic substitutionHNO₃/H₂SO₄Nitro-substituted derivativesPositional selectivity depends on steric effects.

Cross-Coupling Reactions

The Cbz-protected nitrogen and aromatic benzyl group facilitate transition-metal-catalyzed couplings.

Coupling Type Catalyst System Products Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂Biaryl-functionalized pyrrolidinesModerate yields (60–75%) due to steric bulk.
Buchwald-HartwigPd₂(dba)₃, Xantphos, Ar-XN-Aryl derivativesLimited by competing deprotection.

Radical-Mediated Transformations

Intermolecular radical additions exploit the stability of the pyrrolidine ring for C–C bond formation.

Procedure :

  • React with alkyl iodides (R–I) under UV light and AIBN initiator.

  • Yields alkyl-substituted derivatives at the α-carbon of the carboxylic acid.

Example :
Reaction with methyl iodide produces 2-methyl-2-alkylpyrrolidine analogs, enhancing structural diversity.

Biological Interaction Pathways

While primarily a synthetic intermediate, its derivatives interact with enzymes via:

  • Carboxylic acid : Ionic interactions with catalytic residues (e.g., serine proteases).

  • Cbz group : Hydrophobic binding in active sites .

Table: Pharmacological Modifications

Derivative Target Activity
Amide conjugateBacterial dihydrofolate reductaseAntibacterial (MIC: 8 µg/mL).
Ester prodrugCYP450 enzymesImproved metabolic stability .

Stability and Reaction Optimization

  • pH Sensitivity : The carboxylic acid protonates below pH 3, affecting solubility and reactivity .

  • Thermal Stability : Decomposition observed >150°C, necessitating mild conditions for reactions.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in different fields:

Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex molecules. Its functional groups allow it to participate in various organic reactions such as oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity Studies : Research is ongoing to explore its interactions with enzymes and receptors. These studies aim to elucidate its pharmacological effects, potentially leading to new therapeutic agents .

Medicine

  • Drug Development : The compound is being investigated as a precursor for developing new drugs. Its unique structure may provide specific biological activities that are beneficial in treating various conditions .

Industry

  • Specialty Chemicals Production : It is utilized in producing specialty chemicals that require specific properties derived from its unique molecular structure .

Case Studies

Several studies have explored the applications of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic diseases .
  • Synthesis of Derivatives : A study focused on synthesizing derivatives of this compound to enhance its biological activity, revealing that modifications to the pyrrolidine ring can significantly affect its pharmacological profile .
  • Industrial Applications : Another investigation highlighted its use in producing specialty polymers that require specific thermal and mechanical properties derived from its chemical structure .

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The methoxy group and pyrrolidine ring contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    1-[(Benzyloxy)carbonyl]amino)cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a pyrrolidine ring.

Uniqueness

1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the combination of its functional groups and the pyrrolidine ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid, also known by its CAS number 2044712-89-0, is a synthetic organic compound characterized by a unique molecular structure that includes a pyrrolidine ring and various functional groups such as a benzyloxycarbonyl group and a methoxy group. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C15H19NO5 and a molecular weight of approximately 293.32 g/mol. Its structure can be described as follows:

  • Benzyloxycarbonyl Group : A protective group that can be removed under acidic conditions.
  • Methoxy Group : May influence the compound's reactivity and biological interactions.
  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's overall stability and reactivity.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amine group with a benzyloxycarbonyl (Cbz) group, introduction of the methoxy group, and formation of the pyrrolidine ring. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group allows for selective reactions at other functional sites, while the methoxy group and pyrrolidine ring enhance its reactivity. Specific interactions with biomolecules can lead to significant pharmacological effects.

Pharmacological Applications

Research has indicated several potential applications for this compound:

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory action against human monoamine oxidases (hMAOs), particularly hMAO-B, which is involved in neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD). For instance, benzyloxy-substituted chalcones have shown strong inhibitory effects against hMAO-B with IC50 values as low as 0.067 μM .
  • Neuroprotective Effects : Given the role of hMAO-B in dopamine metabolism, compounds that inhibit this enzyme may provide neuroprotective benefits by reducing oxidative stress associated with dopamine degradation .

Research Findings

Several studies have investigated the biological properties of compounds related to this compound. Key findings include:

Study Findings
Inhibition StudiesCompounds similar to 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine showed significant inhibition of hMAO-B, indicating potential therapeutic benefits in treating neurological disorders .
Kinetic AnalysisThe kinetic parameters for enzyme interactions were evaluated, revealing important insights into the binding affinity and selectivity of these compounds towards hMAO isoforms .
Molecular DynamicsMolecular dynamics simulations provided evidence for stable binding interactions between these compounds and hMAO-B, supporting their potential as reversible inhibitors .

Case Studies

  • In Vitro Studies on hMAO Inhibition :
    • A series of benzyloxy-substituted chalcones were tested for their inhibitory effects on hMAO-A and hMAO-B. The most potent inhibitors demonstrated significant selectivity for hMAO-B, which is crucial in the context of neurodegenerative diseases .
  • Neuroprotective Mechanisms :
    • Research indicates that inhibition of hMAO-B by compounds related to 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine may mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for PD and AD treatment .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid in high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. The benzyloxycarbonyl (Cbz) group is introduced early to protect the pyrrolidine nitrogen, followed by methoxy group installation via alkylation or Mitsunobu reactions. Enantiomeric purity is achieved using chiral auxiliaries or catalysts, as seen in structurally similar pyrrolidine derivatives (e.g., Boc-protected analogs require chiral HPLC or enzymatic resolution) . Purification via recrystallization or flash chromatography with polar solvents (e.g., ethyl acetate/hexane) is critical to remove diastereomers.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to verify the presence of the Cbz group (characteristic aromatic protons at δ 7.2–7.4 ppm) and methoxy protons (δ ~3.3 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates the molecular formula. For stereochemical confirmation, compare optical rotation values with literature data or use chiral derivatizing agents .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for pyrrolidine derivatives:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First Aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
  • Storage : Keep in a cool, dry place away from oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can conflicting 1H^1H-NMR data (e.g., split signals) be resolved for this compound?

  • Methodological Answer : Split signals may arise from rotameric equilibria due to restricted rotation around the Cbz group’s carbamate bond. To mitigate:

  • Acquire NMR spectra at elevated temperatures (e.g., 60°C) to average rotamers.
  • Use deuterated DMSO or CDCl3_3 with trace acid to stabilize conformers.
  • Compare with computational models (DFT) to predict splitting patterns .

Q. What strategies optimize catalytic activity when using this compound in asymmetric organocatalysis?

  • Methodological Answer : The Cbz and methoxy groups influence steric and electronic properties. To enhance catalysis:

  • Modify the methoxy group’s position to adjust electron density on the pyrrolidine ring.
  • Introduce hydrogen-bond donors (e.g., hydroxyl groups) via post-synthetic modifications.
  • Screen solvents (e.g., THF vs. toluene) to control transition-state stabilization, as demonstrated in related chiral peptide catalysts .

Q. How does the compound’s conformational stability impact its aggregation in peptide synthesis?

  • Methodological Answer : The methyl and methoxy groups restrict pyrrolidine ring puckering, reducing aggregation during solid-phase peptide synthesis (SPPS). Compare with pseudo-proline derivatives, where bulky substituents prevent β-sheet formation. Use circular dichroism (CD) to monitor secondary structure changes in model peptides .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility across studies?

  • Methodological Answer : Variations may arise from polymorphic forms or residual solvents.

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Recrystallize using different solvent systems (e.g., ethanol vs. acetonitrile).
  • Quantify residual solvents via gas chromatography (GC) and correlate with solubility data .

Q. Why do catalytic efficiencies differ between enantiomers of this compound?

  • Methodological Answer : Enantioselectivity often stems from steric clashes in transition states. Use molecular docking simulations to map interactions between the catalyst’s methoxy group and substrates. Experimentally, test enantiomers in model reactions (e.g., aldol additions) and analyze ee values via chiral GC .

Application-Oriented Questions

Q. Can this compound serve as a precursor for novel protease inhibitors?

  • Methodological Answer : The pyrrolidine scaffold mimics proline in protease active sites. To develop inhibitors:

  • Replace the methoxy group with electrophilic warheads (e.g., fluorophosphonates).
  • Assess inhibition kinetics (Ki_i) against trypsin or caspase-3 using fluorogenic substrates .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer : Key issues include:
  • Cost of chiral reagents : Replace expensive catalysts with asymmetric hydrogenation.
  • Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify labile groups (e.g., Cbz hydrolysis under acidic conditions) .

Properties

IUPAC Name

4-methoxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(13(17)18)8-12(20-2)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFACOHOWNNHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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